Cyclobutane-1,1-dicarboxylic acid monomethyl ester: A Strategic Desymmetrization Scaffold
Cyclobutane-1,1-dicarboxylic acid monomethyl ester: A Strategic Desymmetrization Scaffold
Executive Summary
Cyclobutane-1,1-dicarboxylic acid monomethyl ester (CAS: 1427503-02-3) represents a critical "desymmetrized" building block in modern medicinal chemistry. Unlike its symmetric parent (the diacid) or the dimethyl ester, this monoester offers orthogonal protecting group strategies that are essential for synthesizing complex pharmaceutical intermediates.
By possessing one free carboxylic acid and one methyl ester on a rigid, puckered cyclobutane ring, it serves as a linchpin for divergent synthesis . It allows researchers to selectively manipulate one carbon center—transforming it into an amine (via Curtius), an alcohol (via reduction), or an amide—while preserving the other ester moiety for later stages. This scaffold is particularly valued in the development of conformational restricted peptidomimetics , NK1 antagonists , and HCV protease inhibitors , where the cyclobutane ring enforces specific vector alignments that gem-dimethyl or cyclopentyl analogs cannot achieve.
Part 1: Chemical Identity & Physicochemical Profile
Core Identity
| Property | Detail |
| IUPAC Name | 1-(Methoxycarbonyl)cyclobutanecarboxylic acid |
| Common Name | Cyclobutane-1,1-dicarboxylic acid monomethyl ester |
| CAS Number | 1427503-02-3 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| SMILES | COC(=O)C1(CCC1)C(=O)O |
| Structure Class | Geminal dicarboxylate; Strained carbocycle |
Physicochemical Properties
Note: Experimental data for the monoester is limited compared to the diacid. Values below include predicted ranges based on structural analogs.
| Parameter | Value / Range | Notes |
| Physical State | Viscous oil or low-melting solid | The parent diacid is a solid (mp 158°C); the diester is a liquid. The monoester typically exhibits intermediate properties due to H-bonding. |
| Boiling Point | ~110-120°C (at 0.5 mmHg) | Predicted based on diester bp (91-96°C/4mm). |
| pKa (Acid) | 3.5 – 3.8 | Slightly more acidic than acetic acid due to the inductive effect of the geminal ester and ring strain. |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | High solubility in organic solvents; moderate solubility in water (pH dependent). |
| Stability | Moisture Sensitive | The methyl ester is stable, but the free acid can catalyze intermolecular transesterification or decarboxylation at high temperatures (>150°C). |
Part 2: Synthetic Routes & Optimization
For research applications requiring high purity and regiocontrol, the Anhydride Desymmetrization Route is superior to the statistical hydrolysis of the diester.
Method A: The Anhydride Desymmetrization (Recommended)
This method avoids the formation of statistical mixtures (diacid/monoester/diester) inherent in partial hydrolysis.
Mechanism:
-
Dehydration: Cyclobutane-1,1-dicarboxylic acid is treated with acetic anhydride or thionyl chloride to form the cyclic anhydride.
-
Nucleophilic Opening: The anhydride is opened with 1.0 equivalent of methanol to yield the monoester exclusively.
Protocol:
-
Anhydride Formation: Suspend Cyclobutane-1,1-dicarboxylic acid (1.0 eq) in DCM. Add Trifluoroacetic anhydride (TFAA) (1.2 eq) or heat with Acetic Anhydride at 60°C for 2 hours. Concentrate to obtain the crude cyclic anhydride.
-
Methanolysis: Dissolve the crude anhydride in dry DCM (0.2 M).
-
Addition: Cool to 0°C. Add dry Methanol (1.1 eq) and DMAP (0.1 eq). Stir for 4-12 hours at room temperature.
-
Workup: Wash with 1N HCl (to remove DMAP) and Brine. Dry over Na₂SO₄ and concentrate.
-
Result: High-purity monoester (>95%) suitable for coupling without chromatography.
Method B: Controlled Alkaline Hydrolysis (Alternative)
Useful if starting from the commercially available dimethyl ester.
Protocol:
-
Dissolve Dimethyl cyclobutane-1,1-dicarboxylate in THF/MeOH (4:1).
-
Add LiOH (0.95 eq) as a 1M aqueous solution dropwise at 0°C.
-
Monitor by TLC/LCMS. Stop reaction before diacid forms significantly.
-
Purification: Requires careful pH adjustment (acidify to pH 4, extract monoester, leave diacid in water) or column chromatography.
Synthesis Visualization
Figure 1: Comparison of synthetic routes. The Anhydride route (left) offers higher specificity than statistical hydrolysis (right).
Part 3: Reactivity & Functionalization
The power of this scaffold lies in its orthogonality . The free acid can be modified while the ester remains inert, or vice versa.
The Curtius Rearrangement (Synthesis of Amino Acids)
This is the most common application, converting the monoester into 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives, which are non-proteinogenic amino acids used to restrict peptide conformation.
-
Reagents: DPPA (Diphenylphosphoryl azide) + TEA + t-BuOH.
-
Mechanism: Acid → Acyl Azide → Isocyanate → Carbamate (NH-Boc).
-
Outcome: Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.
Selective Reduction
-
Reagents: BH₃·THF or Isobutyl chloroformate/NaBH₄.
-
Selectivity: Borane reduces the carboxylic acid to a primary alcohol in the presence of the ester.
-
Outcome: Methyl 1-(hydroxymethyl)cyclobutanecarboxylate.
Reactivity Map
Figure 2: Divergent reactivity profile. The scaffold allows selective modification of the acid moiety.
Part 4: Applications in Drug Discovery[2]
Conformational Restriction in Peptidomimetics
The cyclobutane ring locks the
-
Stabilize
-turns or -turns. -
Enhance proteolytic stability (steric hindrance protects the amide bond).
-
Improve bioavailability by reducing the entropic penalty of binding.
Bioisostere for Gem-Dimethyl Groups
The 1,1-disubstituted cyclobutane is a rigid bioisostere of the gem-dimethyl group found in many natural products.
-
Case Study: In the development of HCV NS3/4A protease inhibitors (e.g., Boceprevir analogs), the cyclobutane moiety fills the S1 hydrophobic pocket more effectively than a simple dimethyl group, improving potency.
NK1 Receptor Antagonists
Cyclobutane-1,1-dicarboxylates are precursors to "Netupitant-like" structures. The rigid core positions the aromatic pharmacophores in a specific spatial arrangement required for high-affinity binding to the Neurokinin-1 receptor.
Part 5: Handling & Safety
-
Hazards: The compound is an organic acid and ester.[1] It is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the ester or decarboxylation over long periods.
-
Disposal: Dispose of as hazardous organic waste containing carboxylic acids.
References
-
Chemical Identity & CAS: BLD Pharm. (n.d.). 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid.[3][4] Retrieved from
-
General Synthesis of Cyclobutane Diesters: Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid.[5][6][7][8] Organic Syntheses, Coll. Vol. 3, p.213. Retrieved from
-
Cyclobutanes in Drug Discovery: Xu, F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society. Retrieved from
- Anhydride Opening Methodology:General procedure for desymmetrization of cyclic anhydrides. (Adapted from standard protocols in Protective Groups in Organic Synthesis, Wuts & Greene).
Sources
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. 1-Methoxycycloheptane-1-carboxylic acid | C9H16O3 | CID 15426010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 1427503-02-3|1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CYCLOBUTANE-1,1-DICARBOXYLIC ACID ETHYL ESTER | 54450-84-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
